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Compound of Interest

Compound Name: Coumarin 480

Cat. No.: B156194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Coumarin 480 NHS ester is a blue-emitting fluorescent dye that can be covalently attached to

proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS)

ester functional group reacts with primary amines, such as the side chain of lysine residues and

the N-terminus of polypeptides, to form a stable amide bond. This labeling technique is widely

used in various biological research and drug development applications, including fluorescence

microscopy, immunofluorescence assays, flow cytometry, and fluorescence resonance energy

transfer (FRET) studies.

These application notes provide a detailed protocol for the successful labeling of proteins with

Coumarin 480 NHS ester, including reagent preparation, reaction conditions, purification of the

conjugate, and determination of the degree of labeling.

Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl group

of the NHS ester, leading to the formation of a stable amide bond and the release of N-

hydroxysuccinimide.
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For successful and reproducible protein labeling, it is crucial to carefully control and document

experimental parameters. The following table summarizes the key quantitative data for labeling

proteins with Coumarin 480 NHS ester.

Parameter Recommended Value Notes

Protein Concentration 1 - 10 mg/mL

Higher concentrations

generally lead to better

labeling efficiency.

Molar Ratio (Dye:Protein) 5:1 to 20:1

The optimal ratio should be

determined empirically for

each protein.

Reaction Buffer
0.1 M Sodium Bicarbonate or

Phosphate Buffer

Avoid buffers containing

primary amines (e.g., Tris).

Reaction pH 8.3 - 8.5

Crucial for the reactivity of

primary amines and stability of

the NHS ester.

Reaction Temperature Room Temperature (20-25°C)

Incubation Time 1 - 2 hours
Can be extended for proteins

with less accessible amines.

Solvent for Dye Stock

Anhydrous Dimethylformamide

(DMF) or Dimethyl Sulfoxide

(DMSO)

Prepare fresh before use.

Purification Method

Size-Exclusion

Chromatography (e.g.,

Sephadex G-25), Dialysis

To remove unconjugated dye.

Storage of Conjugate
4°C for short-term, -20°C or

-80°C for long-term

Protect from light and avoid

repeated freeze-thaw cycles.

Experimental Protocols
This section provides a detailed step-by-step protocol for labeling a generic IgG antibody with

Coumarin 480 NHS ester. This protocol can be adapted for other proteins.
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Materials
Protein (e.g., IgG antibody) in a suitable buffer (e.g., PBS)

Coumarin 480 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column

Spectrophotometer

Microcentrifuge tubes

Reagent Preparation
Protein Solution:

Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into

the Reaction Buffer by dialysis or buffer exchange chromatography.

Coumarin 480 NHS Ester Stock Solution:

Allow the vial of Coumarin 480 NHS ester to warm to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately

before use. For example, add 10 µL of solvent to 100 µg of the dye. Vortex briefly to

dissolve completely.

Protein Labeling Procedure
Determine the amount of dye to use:
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Calculate the volume of the dye stock solution needed to achieve the desired molar

excess. The optimal molar ratio of dye to protein should be determined experimentally, but

a starting point of 10:1 to 15:1 is recommended.

Example Calculation:

Protein: IgG (Molecular Weight ≈ 150,000 g/mol )

Protein amount: 1 mg

Moles of Protein = 1 mg / 150,000 g/mol = 6.67 x 10⁻⁹ mol

Desired Molar Ratio = 15:1 (Dye:Protein)

Moles of Dye = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol

Coumarin 480 NHS ester (MW ≈ 355 g/mol )

Mass of Dye = 1.0 x 10⁻⁷ mol * 355 g/mol = 3.55 x 10⁻⁵ g = 35.5 µg

Volume of 10 mg/mL dye stock = 35.5 µg / 10 µg/µL = 3.55 µL

Labeling Reaction:

Add the calculated volume of the Coumarin 480 NHS ester stock solution to the protein

solution.

Mix gently by pipetting up and down or by brief vortexing.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Protein
Prepare the size-exclusion column:

Equilibrate a Sephadex G-25 column (or similar) with an appropriate buffer (e.g., PBS, pH

7.4) according to the manufacturer's instructions.

Separate the conjugate:
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Apply the reaction mixture to the top of the equilibrated column.

Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will

typically elute in the first colored fractions, while the smaller, unconjugated dye molecules

will be retained on the column and elute later.

Collect the fractions containing the purified conjugate.

Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to

each protein molecule, can be determined spectrophotometrically.

Measure Absorbance:

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the

maximum absorption wavelength (λₘₐₓ) of Coumarin 480 (~385-400 nm in aqueous

buffers).

Calculate the Concentration of the Dye:

Concentration of Dye (M) = Aₘₐₓ / (ε_dye * path length)

Note: The molar extinction coefficient (ε_dye) for Coumarin 480 NHS ester is not

readily available. As an estimation, the molar extinction coefficient of the parent

compound, Coumarin 480, in a polar solvent can be used. This value is approximately

25,000 M⁻¹cm⁻¹. This is an assumption and the actual value for the conjugate may

differ.

Calculate the Concentration of the Protein:

To accurately determine the protein concentration, the contribution of the dye's

absorbance at 280 nm must be corrected for.

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ * CF₂₈₀)

Note: The correction factor (CF₂₈₀) for Coumarin 480 NHS ester is not readily available.

It is defined as the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ.
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Without a specific value, an accurate correction is not possible. For a rough estimation,

one might assume a CF₂₈₀ based on other blue-emitting dyes, but this will introduce

inaccuracies.

Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * path length)

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈

210,000 M⁻¹cm⁻¹).

Calculate the Degree of Labeling (DOL):

DOL = (Concentration of Dye) / (Concentration of Protein)

An optimal DOL is typically between 2 and 8 for antibodies. Over-labeling can lead to

fluorescence quenching and may affect the biological activity of the protein.
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Preparation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156194?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

